molecular formula C12H14NO5S- B1261444 Faropenem(1-)

Faropenem(1-)

Cat. No.: B1261444
M. Wt: 284.31 g/mol
InChI Key: HGGAKXAHAYOLDJ-YZJVMBJSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Faropenem(1-) is a member of penems and a member of oxolanes.

Scientific Research Applications

Antibacterial Activity Against Respiratory Pathogens

Faropenem, a new oral penem, exhibits notable antibacterial activity against various respiratory pathogens. Studies have shown its effectiveness against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, highlighting its potential as a treatment for infections like pneumonia and bronchitis (Walsh et al., 2003).

Efficacy in Pediatric and Adult Infections

Research demonstrates faropenem's potent in vitro activity against Streptococcus pneumoniae strains isolated from both adults and children, suggesting its suitability in treating infections across different age groups (Decousser et al., 2003).

Use in Treating Skin and Soft Tissue Infections

Faropenem shows high activity against pathogens isolated from skin and soft tissue infections, including those from animal and human bites. This suggests its potential as a treatment option for such infections (Goldstein et al., 2002).

Application in Dental Infections

The in vitro activity of faropenem against anaerobic and fastidious periodontal isolates indicates its potential use in treating dental infections caused by periodontal bacteria or oral flora (Milazzo et al., 2003).

Potential in Treating Drug-Resistant Tuberculosis

Faropenem has been identified as a promising candidate for the treatment of drug-resistant tuberculosis. It has demonstrated rapid cytolysis of Mycobacterium tuberculosis, highlighting its potential as an alternative therapy (Dhar et al., 2014).

Efficacy Against Anaerobic Bacteria

Studies show faropenem's significant in vitro activity against a broad range of anaerobic bacteria, making it a potential option for treating infections involving these pathogens (Behra-Miellet et al., 2005).

Use in Postexposure Prophylaxis of Bacillus Anthracis

Faropenem has been evaluated for its efficacy in postexposure prophylaxis against Bacillus anthracis (anthrax), offering a potential prophylactic treatment option in such cases (Gill et al., 2010).

Properties

Molecular Formula

C12H14NO5S-

Molecular Weight

284.31 g/mol

IUPAC Name

(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5?,6-,7?,11-/m1/s1

InChI Key

HGGAKXAHAYOLDJ-YZJVMBJSSA-M

Isomeric SMILES

CC(C1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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